![molecular formula C14H14N2S B2985622 2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene CAS No. 912901-98-5](/img/structure/B2985622.png)

2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

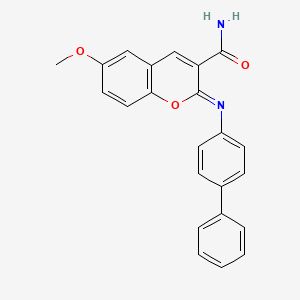

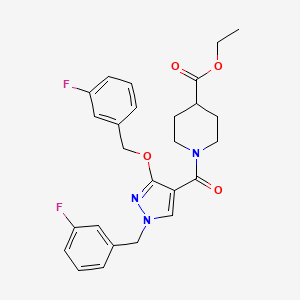

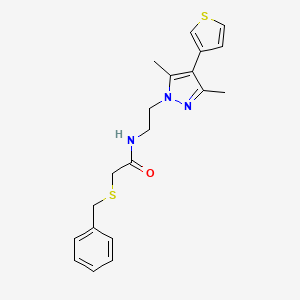

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions with different chemical reagents, resulting in molecules such as thiophene, pyrazole, and coumarin derivatives incorporated benzo[d]imidazole moiety .Molecular Structure Analysis

The molecular structure of “2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene” has been analyzed using the B3LYP/6-311++G (d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzimidazole derivatives are known to undergo a variety of reactions. For example, benzimidazole can react with electrophiles and can also be deprotonated with stronger bases .Aplicaciones Científicas De Investigación

Photochromic Properties

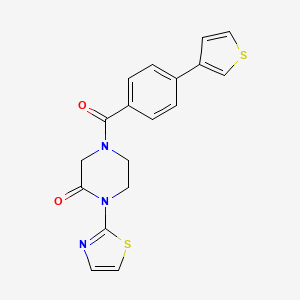

- Thermally Irreversible Photochromic Systems: Studies have shown that thiophene derivatives possess thermally irreversible and fatigue-resistant photochromic properties. For instance, certain derivatives underwent reversible photocyclization, producing red-colored closed-ring forms stable at high temperatures for extended periods. This characteristic makes them potential candidates for photochromic applications (Uchida, Nakayama, & Irie, 1990).

Catalytic Activity

- Lewis Acid Catalysis in Oxidative Cycloaddition: Thiophenes treated under specific conditions demonstrated the ability to undergo oxidative cycloaddition, showing significant enhancements in yields and reactivity with a variety of dienophiles. This suggests their potential utility in catalysis and organic synthesis (Li, Thiemann, Sawada, Mataka, & Tashiro, 1997).

Antitumor and Antimicrobial Activities

- Antitumor Evaluation of Heterocyclic Compounds: Thiophene derivatives have been studied for their antitumor activities. Compounds synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene showed high inhibitory effects on various human cancer cell lines, indicating their potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

- Antimicrobial Activity of Novel Thiophene Derivatives: Studies have revealed that certain thiophene derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains, suggesting their potential application in the development of new antimicrobial agents (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Material Science Applications

- Synthesis of Polythiophenes for Electrochromic Properties: The synthesis of novel polythiophenes and their electrochromic properties have been explored, indicating potential applications in the development of materials for electronic devices (Aydın & Kaya, 2013).

Pharmaceutical Applications

- Therapeutic Importance of Synthetic Thiophene: Thiophene and its derivatives have been recognized for their wide range of therapeutic properties. They have been effective in anti-inflammatory, antipsychotic, antiarrhythmic, antifungal, and anticancer treatments, among others. Their role in medicinal chemistry is significant, with several commercially available drugs containing thiophene nucleus (Shah & Verma, 2018).

Mecanismo De Acción

Target of Action

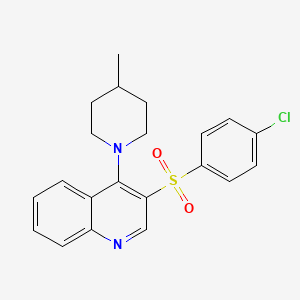

It’s known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives have been found to interact with their targets and cause changes that result in their pharmacological effects . For example, some benzimidazole derivatives have been found to be potent AT1 and Endothelin ETA receptor antagonists .

Biochemical Pathways

Benzimidazole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of pharmacological properties .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert excellent bioactivity against many ailments .

Action Environment

The stability and efficacy of benzimidazole derivatives are generally considered to be excellent .

Propiedades

IUPAC Name |

1-ethyl-2-(thiophen-2-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-2-16-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-17-11/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQKCVCXXKAJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)

![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)

![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)